5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol
Description
Contextualizing Aminotetralin Scaffolds in Organic Chemistry and Medicinal Chemistry
The aminotetralin scaffold is a privileged structure in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. This is attributed to its rigid, yet three-dimensional, structure which allows for precise orientation of functional groups to interact with biological targets such as receptors and enzymes.
In organic chemistry, aminotetralins serve as versatile intermediates for the synthesis of more complex molecules. Their chemical handles, the amino and hydroxyl groups, allow for a variety of chemical transformations, making them ideal starting materials for the construction of diverse chemical libraries.
In medicinal chemistry, aminotetralin derivatives have been explored for a wide range of therapeutic applications. Research has shown their potential as:
Narcotic Antagonists: Certain aminotetralin derivatives have been synthesized and evaluated for their opiate-related activities. nih.gov
Antifungal Agents: Novel 2-aminotetralin derivatives have been designed to mimic other antifungal compounds and have shown promising activity against various fungal pathogens. wikipedia.org
Serotonin (B10506) Receptor Ligands: The aminotetralin scaffold is a key component in ligands targeting serotonin (5-HT) receptors, which are implicated in a variety of neurological and psychiatric conditions. nih.govnih.gov
Adrenoceptor Agonists: Derivatives of aminotetralins have been studied for their effects on blood pressure and heart rate, indicating interactions with alpha and beta-adrenoceptors. nih.gov
Significance of 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol as a Subject of Academic Investigation
While the broader class of aminotetralins is well-studied, this compound presents a unique set of properties and potential applications due to the specific positioning of its functional groups. The "5,2" substitution pattern influences the molecule's electronics, lipophilicity, and stereochemistry, which in turn dictates its reactivity and biological interactions.
Academic investigation into this specific isomer is driven by the desire to understand its fundamental chemical properties and to explore its potential as a lead compound in drug discovery. Its structural similarity to known pharmacologically active agents makes it a compelling candidate for further research and development. The synthesis and study of this compound contribute to the broader understanding of structure-activity relationships (SAR) within the aminotetralin class, providing valuable data for the rational design of new therapeutic agents.
Chemical Properties and Synthesis
The chemical identity of this compound is defined by its molecular formula, C₁₀H₁₃NO, and a molecular weight of 163.22 g/mol . nih.gov
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | This compound |
The synthesis of aminotetralin derivatives can be complex, often involving multi-step sequences. For instance, the synthesis of a novel 2-aminotetralin derivative intended for use as an antidepressant involved a ring-closing protocol to generate a brominated tetralone motif, which was then subjected to reductive amination. nih.gov The synthesis of other aminotetralin isomers, such as 3-Amino-5,6,7,8-tetrahydro-2-naphthol, can be achieved from the corresponding nitro compound, 3-Nitro-5,6,7,8-tetrahydronaphthalen-2-ol. chemicalbook.com
Research Findings and Applications
While specific research exclusively focused on this compound is not as abundant as for other isomers, the existing body of work on related compounds provides a strong basis for its potential applications.
Studies on 5-substituted-2-aminotetralin (5-SAT) analogs have demonstrated high affinity for serotonin 5-HT₁A and 5-HT₇ receptors. nih.gov This suggests that this compound could also exhibit activity at these important neurological targets. The development of selective ligands for these receptors is a key area of research for the treatment of depression, anxiety, and other central nervous system disorders.
Furthermore, the aminotetralin scaffold has been identified in compounds with potent analgesic properties, acting as µ-opioid receptor agonists. nih.gov The structure-activity relationship studies within this class of compounds are crucial for designing new pain management therapies with improved efficacy and side-effect profiles.
The versatility of the aminotetralin framework is also evident in its application in the development of microtubule targeting agents, which are important in cancer therapy. nih.gov While this research focused on a different substitution pattern, it highlights the broad potential of the tetrahydronaphthalene core in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
5-amino-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h4-6,10,12H,1-3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCNDVHUWVSJRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554342 | |
| Record name | 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765861-94-7 | |
| Record name | 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 5 Amino 5,6,7,8 Tetrahydronaphthalen 2 Ol
Reactions Involving the Amine Functionality
The primary amino group at the C5 position is a key site for a variety of nucleophilic reactions, including alkylation, acylation, and amidation, enabling the introduction of a wide array of substituents.
N-Alkylation Reactions
The nitrogen atom of the primary amine in 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol can be readily alkylated to form secondary and tertiary amines. A common and efficient method for N-alkylation is reductive amination. organic-chemistry.org This reaction involves the condensation of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) and its derivatives being frequently used. organic-chemistry.org
The general scheme for the reductive amination of this compound is presented below:
Scheme 1: General Reductive Amination of this compound
The choice of the carbonyl compound (aldehyde or ketone) determines the nature of the alkyl group introduced onto the nitrogen atom. For instance, reaction with a simple aldehyde like propanal would yield the N-propyl derivative, while reaction with a ketone such as acetone (B3395972) would lead to the N-isopropyl derivative. The reaction conditions can be optimized to favor mono- or di-alkylation. A study on N-alkylated 2-aminotetralins, a structurally related class of compounds, has shown that the nature of the N-substituent, particularly the presence of an n-propyl group, can be crucial for their biological activity. nih.gov
Below is an interactive data table summarizing various N-alkylation reactions of aminotetralin derivatives reported in the literature, which are analogous to the expected reactivity of this compound.
| Carbonyl Compound | Reducing Agent | N-Substituent | Reference |
| Propanal | Sodium Cyanoborohydride | n-Propyl | nih.gov |
| Acetone | Sodium Borohydride | Isopropyl | organic-chemistry.org |
| Cyclohexanone | Borohydride Exchange Resin | Cyclohexyl | koreascience.kr |
| Benzaldehyde | Phenylsilane | Benzyl | organic-chemistry.org |
Amidation and Acylation Reactions
The primary amine of this compound readily undergoes acylation with acylating agents such as acid chlorides and acid anhydrides to form the corresponding amides. thieme-connect.de This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct.
The general reaction for the N-acylation is as follows:
Scheme 2: N-Acylation of this compound
A variety of acyl groups can be introduced, ranging from simple acetyl groups using acetic anhydride (B1165640) to more complex moieties. For example, the synthesis of N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide, a derivative with an N-acetyl group, has been reported as an intermediate in the synthesis of more complex molecules. broadpharm.com This demonstrates the feasibility of N-acylation on this ring system.
The following table provides examples of N-acylation reactions on related amino compounds, illustrating the scope of this transformation.
| Acylating Agent | Base | N-Acyl Group | Reference |
| Acetic Anhydride | Triethylamine | Acetyl | researchgate.net |
| Benzoyl Chloride | Pyridine (B92270) | Benzoyl | thieme-connect.de |
| Isobutyl Chloroformate | N-methylmorpholine | Isobutoxycarbonyl | thieme-connect.de |
| Tosyl Chloride | Potassium Carbonate | Tosyl | nih.gov |
Reactions Involving the Hydroxyl Functionality
The phenolic hydroxyl group at the C2 position can undergo O-alkylation and O-acylation (esterification) reactions. However, in the presence of the more nucleophilic amino group, selective reaction at the hydroxyl group often requires protection of the amine. One strategy to achieve selective O-acylation is to perform the reaction under acidic conditions. In an acidic medium, the amino group is protonated to form an ammonium (B1175870) salt, which is no longer nucleophilic. This allows for the selective acylation of the hydroxyl group. nih.gov
For instance, O-acetylation of a related 8-amino-5,6,7,8-tetrahydroquinoline derivative has been achieved using vinyl acetate (B1210297) in the presence of a lipase (B570770), followed by hydrolysis of the protecting group on the nitrogen. mdpi.comnih.gov
Electrophilic Aromatic Substitution on the Aromatic Ring
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating effects of both the amino and hydroxyl groups. Both of these substituents are ortho, para-directing. The outcome of EAS reactions, such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions, nih.gov will be determined by the combined directing effects of these two groups and the reaction conditions, particularly the pH.
Under neutral or basic conditions, both the -NH2 and -OH groups are strongly activating and ortho, para-directing. This would direct incoming electrophiles to the positions ortho and para to these substituents. However, under strongly acidic conditions, the amino group is protonated to form the -NH3+ group, which is a deactivating and meta-directing group. In such cases, the hydroxyl group would be the dominant activating and directing group.
An example of a related reaction is the bromination of 8-aminoquinoline (B160924) amides at the C5 position, which is ortho to the amino group. beilstein-journals.org This suggests that halogenation of the aromatic ring of this compound is a feasible transformation.
Other Ring System Functionalizations and Modifications
The tetralin ring system can undergo other transformations. For instance, the saturated portion of the ring can be subject to oxidation at the benzylic positions under certain conditions. Furthermore, dehydrogenation of the tetrahydronaphthalene ring to a naphthalene (B1677914) system is a possible transformation, which would lead to the formation of an aminonaphthol derivative. An example of a related transformation is the oxidation of 6-aminomethyl-5,6,7,8-tetrahydropterin. researchgate.net
Structure Activity Relationship Sar Studies and Derivative Design for 5 Amino 5,6,7,8 Tetrahydronaphthalen 2 Ol Analogues
Design Principles for Aminotetralin Derivatives
The design of novel aminotetralin derivatives is guided by established medicinal chemistry principles aimed at optimizing pharmacological profiles. These principles include the strategic placement of functional groups to enhance receptor interactions, the combination of distinct pharmacophores to create hybrid molecules with unique properties, and the use of bioisosteric replacements to improve potency, selectivity, and pharmacokinetic characteristics.
The position of the hydroxyl group on the aromatic ring of the aminotetralin scaffold is a critical determinant of biological activity. The hydrogen-bonding capacity and electronic properties conferred by the hydroxyl group can significantly influence receptor affinity and selectivity. Altering its position can lead to dramatic shifts in the pharmacological profile of the resulting analogue.
For instance, studies on dopaminergic 2-aminotetralin derivatives have shown that the dihydroxylation pattern on the aromatic ring is crucial for activity. Analogues with a 5,6-dihydroxy or 6,7-dihydroxy (catechol-like) pattern are potent dopaminergic agents. However, when this is replaced by a 5,7-dihydroxy (resorcinol-like) pattern, the resulting compounds are less potent and less active at dopamine (B1211576) receptors. nih.gov This highlights that a specific spatial arrangement of hydroxyl groups is necessary for optimal interaction with the dopamine receptor binding site. This principle is not unique to aminotetralins; in other classes of compounds like tamoxifen (B1202) derivatives, the position of a hydroxyl group is critical for locating the side chain correctly within the receptor binding site to elicit the desired biological response. nih.gov
The influence of hydroxyl group placement on key molecular properties that affect biological activity is summarized in the table below.
| Property | Impact of Hydroxyl Group Position | Reference |
| Hydrogen-Bonding Capacity | Alters the ability to form key interactions with receptor amino acid residues. | researchgate.net |
| Lipophilicity | Affects the overall solubility and ability to cross biological membranes. | researchgate.net |
| Receptor Affinity | Shifting the hydroxyl group can change the binding affinity for the target receptor. | researchgate.net |
| Metabolic Processing | The position of the hydroxyl group can influence how the molecule is metabolized. | researchgate.net |
A powerful strategy in drug design is the creation of hybrid molecules, where two or more distinct pharmacophoric elements are combined into a single chemical entity. This approach aims to yield compounds with improved affinity, selectivity, or a desired dual-action mechanism. In the context of aminotetralin analogues, this could involve fusing the aminotetralin core with another pharmacophore known to interact with the target of interest or a related target.
For example, the molecular hybridization technique has been successfully employed to design novel antidepressant agents. researchgate.net By fusing a 3-phenylcoumarin (B1362560) scaffold with an aminopyran moiety, researchers have developed hybrid molecules with significant antidepressant-like activity. researchgate.net This approach of integrating two active pharmacophores into a single framework can modulate the potency and efficacy compared to the individual parent subunits. This principle is broadly applicable and suggests that hybrid molecules incorporating the 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol scaffold could be designed to target specific receptor systems by integrating elements from other known ligands.
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound's physicochemical properties, improve its biological activity, and circumvent patent issues, all while retaining its primary biological function. nih.govresearchgate.net This involves substituting a functional group or a whole scaffold with another that has similar steric and electronic properties. nih.gov
In the context of the tetrahydronaphthalene scaffold, bioisosteric replacements can be envisioned to enhance properties like metabolic stability or to explore novel chemical space. For instance, the naphthalene (B1677914) ring system, which is structurally related to the tetralin core, is often a target for bioisosteric replacement due to its susceptibility to metabolism by cytochrome P450 enzymes. chemrxiv.org Researchers have successfully designed and synthesized aryl-fused bicyclo[3.1.1]heptanes (BCHeps) as bioisosteric replacements for naphthalene. chemrxiv.org These replacements maintain similar exit vectors for substituents while reducing the number of sp2-hybridized carbon atoms, which can lead to improved metabolic stability and retained biological activity. chemrxiv.org This demonstrates the potential for applying similar scaffold hopping and bioisosteric replacement strategies to the tetrahydronaphthalene core of this compound to develop novel analogues with improved drug-like properties.
Impact of Stereochemistry on Receptor Affinity and Functional Activity
The aminotetralin scaffold contains a chiral center at the carbon atom bearing the amino group (C2 in the case of 2-aminotetralins). The spatial orientation of this amino group has a profound impact on receptor affinity and functional activity, a common phenomenon in pharmacologically active molecules. researchgate.net Enantiomers of a chiral drug can exhibit significantly different pharmacological and pharmacokinetic profiles. mdpi.com
Studies on 5-substituted-2-aminotetralin (5-SAT) derivatives have consistently demonstrated a high degree of stereoselectivity at serotonin (B10506) 5-HT1 receptors. These compounds show a marked preference for the (2S)-enantiomer over the (2R)-enantiomer, with differences in affinity of at least 50-fold at 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.govacs.org This indicates that the receptor's binding pocket is exquisitely sensitive to the three-dimensional arrangement of the ligand. The higher affinity of one enantiomer is attributed to a more favorable three-point attachment to the receptor, leading to a more stable ligand-receptor complex and greater potency. researchgate.net This stereochemical preference is a critical consideration in the design and development of aminotetralin-based ligands, as the use of a single, more active enantiomer can lead to a more selective pharmacological profile. mdpi.com
Modulation of Biological Target Selectivity through Structural Modifications
Achieving selectivity for a specific biological target, particularly among closely related receptor subtypes, is a major goal in drug discovery. Structural modifications to the this compound scaffold provide a powerful means to modulate target selectivity. By systematically altering substituents on the aminotetralin core, it is possible to fine-tune the interactions with different receptor subtypes.
For example, within the 5-substituted-2-aminotetralin (5-SAT) series, selectivity between serotonin 5-HT1A and 5-HT7 receptors can be controlled by modifications at the C5 position and the C2-amino group. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have indicated that steric bulk at the C5-position enhances selectivity for the 5-HT7 receptor over the 5-HT1A receptor. nih.gov Conversely, incorporating steric and hydrophobic extensions at the chiral C2-amino position favors selectivity for the 5-HT1A receptor. nih.gov
Similarly, selectivity between different 5-HT1 receptor subtypes can be achieved. Increasing the size of the aromatic substituent at the C5 position to a naphthyl group resulted in high affinity at 5-HT1B and 5-HT1D receptors but low affinity at the 5-HT1A receptor. nih.gov Furthermore, subtle changes to substituents on a C5-phenyl ring and the C2-amino group can switch selectivity. For instance, a C5-(2'-fluorophenyl) substituent combined with a C2-pyrrolidine group leads to selective high potency at the 5-HT1A receptor, whereas the same C5 substituent with a C2-N,N-dimethylamine group results in selective high potency at 5-HT1B and 5-HT1D receptors. nih.gov This demonstrates that targeted structural modifications can effectively steer the ligand to a preferred receptor subtype.
| Structural Modification | Resulting Selectivity | Reference |
| Steric extensions at the C(5)-position | Improved selectivity for 5-HT7 over 5-HT1A receptor | nih.gov |
| Steric and hydrophobic extensions at the C(2)-amino position | Imparts 5-HT1A selectivity | nih.gov |
| C(5)-naphthyl substituent | High affinity at 5-HT1B and 5-HT1D; low affinity at 5-HT1A | nih.gov |
| C(5)-(2'-fluorophenyl) with C(2)-pyrrolidine | Selective high potency at 5-HT1A receptor | nih.gov |
| C(5)-(2'-fluorophenyl) with C(2)-N,N,-dimethyl amine | Selective high potency at 5-HT1B and 5-HT1D receptors | nih.gov |
Development of Novel Ligands with Enhanced Potency
The systematic application of SAR principles has led to the development of novel aminotetralin-based ligands with significantly enhanced potency. By optimizing the structural features that govern receptor binding and activation, researchers have been able to design compounds with nanomolar and even sub-nanomolar affinities.
Recent research has yielded 5-SAT ligands with very high affinity (Ki ≤ 1 nM) for serotonin receptors. nih.gov Furthermore, by leveraging experimental and computational results, a new full efficacy 5-HT1A agonist was developed with a remarkable 100-fold selectivity over 5-HT1B/1D receptors. nih.govacs.org In a different therapeutic area, novel aminotetralin derivatives have been identified with high affinity for the µ-opioid receptor, with Ki values as low as 1.8 nM. sci-hub.st
In the realm of adrenergic receptors, certain 5-SAT analogues have demonstrated high potency as partial agonists at α2A-adrenergic receptors and inverse agonists at α2C-adrenergic receptors, with EC50 values less than 2 nM. acs.orgnih.gov These examples underscore the success of rational design and structural modification in generating highly potent ligands based on the aminotetralin scaffold.
The following table presents examples of potent aminotetralin derivatives and their reported activities.
| Compound Class | Target Receptor | Reported Potency/Affinity | Reference |
| 5-SAT analogues | 5-HT7 / 5-HT1A Receptors | Ki ≤ 1 nM | nih.gov |
| Novel 5-SAT | 5-HT1A Receptor | Full efficacy agonist with 100-fold selectivity over 5-HT1B/1D | nih.govacs.org |
| trans-aminotetralin derivative (methyl ether) | µ-opioid receptor | Ki of 1.8 nM | sci-hub.st |
| 5-SAT analogues | α2A- and α2C-Adrenergic Receptors | EC50 < 2 nM | acs.org |
Pharmacological Investigations and Biological Target Interactions Non Human Systems
Dopamine (B1211576) Receptor System Interactions
The 5-amino-5,6,7,8-tetrahydronaphthalen-2-ol core structure is a key component of ligands developed to interact with the dopamine receptor system. The high degree of homology between dopamine D2 and D3 receptors, especially within the transmembrane domains, presents a challenge in developing subtype-selective compounds. nih.gov Research has focused on modifying this scaffold to delineate the binding pockets of these receptors and improve selectivity.
Structure-activity relationship (SAR) studies on analogues of 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol have been conducted to explore the nature of the binding pocket in D2 and D3 receptors. nih.gov Binding affinities (Ki), measured using tritiated spiperone (B1681076) in HEK-293 cells expressing either D2 or D3 receptors, show that specific substitutions on the aryl-piperazine moiety significantly influence receptor affinity. nih.gov
For instance, a 7-hydroxy derivative with a 2-substituted pyridine (B92270) ring exhibited high affinity for the D3 receptor (Ki = 0.78 nM) and a notable 32-fold selectivity over the D2 receptor. nih.gov In contrast, the corresponding 5-hydroxy derivative showed very high affinity for both D2 and D3 receptors (Ki = 13.2 nM and 1.53 nM, respectively), but with lower selectivity. nih.gov This highlights the critical role of the hydroxyl group's position on the tetrahydronaphthalene ring in determining both affinity and selectivity.
Table 1: Binding Affinities (Ki) of Selected 5/7-Hydroxytetrahydronaphthalen Derivatives at Dopamine D2 and D3 Receptors
| Compound | Hydroxyl Position | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity Ratio |
|---|---|---|---|---|
| (-)-22c | 5-OH | 13.2 | 1.53 | 8.6 |
| (+)-22d | 7-OH | 25.0 | 0.78 | 32.0 |
| (-)-22b | 7-OH | 399 | 16.2 | 24.6 |
Data sourced from studies on HEK-293 cells. nih.gov
The functional activity of these compounds has been assessed using [³⁵S]GTPγS binding assays, which measure G-protein activation upon receptor stimulation. These assays characterize ligands as agonists, partial agonists, or antagonists. Bivalent ligands derived from the D2/D3 agonist 5-OH-DPAT (a related 2-aminotetralin) have demonstrated that functional potency can be significantly enhanced through structural modifications. nih.gov
For example, linking two 5-OH-DPAT pharmacophores with spacers of specific lengths resulted in compounds with dramatically increased potency at the D2 receptor compared to the monovalent 5-OH-DPAT. nih.gov A bivalent ligand with a nine-methylene spacer (11d) showed a 24-fold increase in potency at the D2 receptor (EC50 = 1.7 nM vs. 41 nM for 5-OH-DPAT). nih.gov Further studies on other derivatives have identified compounds that act as potent and selective D3 receptor agonists. nih.gov Two such compounds, (+)-8a and (-)-28b, demonstrated high selectivity for the D3 receptor in functional assays, with D2/D3 EC50 ratios of 105 and 202, respectively, far exceeding the selectivity of the reference drug ropinirole. nih.gov
Table 2: Functional Potency (EC50) of Selected Dopamine Receptor Ligands in [³⁵S]GTPγS Binding Assays
| Compound | D2 EC50 (nM) | D3 EC50 (nM) | D2/D3 Potency Ratio |
|---|---|---|---|
| (+)-8a | 1750 | 16.6 | 105 |
| (-)-28b | 1150 | 5.7 | 202 |
| Ropinirole | 224 | 7.6 | 29.5 |
| 5-OH-DPAT | 41 | - | - |
| Bivalent Ligand 11d | 1.7 | - | - |
Data sourced from studies on CHO or HEK-293 cells. nih.govnih.gov
Achieving selectivity between the highly homologous D2 and D3 receptors is a primary goal in drug design. For ligands based on the this compound scaffold, selectivity is conferred by subtle differences in the binding site topography. nih.gov The position of the hydroxyl group and the nature of substituents on the aminic nitrogen are key determinants of selectivity.
Research has consistently shown that 7-hydroxy derivatives of this scaffold tend to favor the D3 receptor. nih.gov For example, compound (+)-22d displayed a 32-fold higher binding affinity for D3 over D2 receptors. nih.gov The development of heterocyclic analogues, such as 4,5,6,7-tetrahydrobenzothiazoles, has also yielded compounds with very high D3 receptor affinity and selectivity. nih.gov The deeper binding pocket in the TM5/6 region of the D3 receptor, compared to the shallower pocket in D2, may accommodate larger or more extended ligands, providing a basis for this observed selectivity. nih.gov
Opioid Receptor Ligand Research
Derivatives of the aminomethyl tetrahydronaphthalene scaffold have also been investigated as ligands for opioid receptors. These studies aim to understand the structural features that govern affinity and selectivity for the different opioid receptor subtypes (μ, δ, and κ).
Research into aminomethyl tetrahydronaphthalene derivatives has led to the discovery of potent and selective ligands for opioid receptors. nih.gov By modifying this core structure, researchers have developed a potent delta-opioid receptor (DOR) agonist, FW-AII-OH-2, and a moderately active kappa-opioid receptor (KOR) agonist, FW-AII-OH-1. nih.gov These findings indicate that the tetrahydronaphthalene scaffold can be effectively targeted to the opioid system. Most compounds in related series show a preference for mu-opioid (MOR) and delta-opioid (DOR) receptors over the kappa-opioid receptor (KOR). frontiersin.org The binding characteristics are highly dependent on the specific substitutions made to the core structure.
The affinity and selectivity of aminomethyl tetrahydronaphthalene derivatives for opioid receptors are dictated by specific structural elements. Molecular modeling and dynamics simulations have provided insights into these requirements. nih.gov
A key determinant for selectivity among the three main opioid receptors is the amino acid at position 7.43 of the receptor. nih.gov Furthermore, the residue at position 6.58 is crucial for selectivity at the DOR; this position is occupied by a tryptophan (W) in the DOR, which differs from the corresponding residues in the MOR (lysine) and KOR (glutamic acid). nih.gov The introduction of bulky substituents on the aminomethyl tetrahydronaphthalene scaffold can lead to steric clashes with certain receptor residues, altering the binding pose and thereby influencing affinity and selectivity. nih.gov For optimal binding to the delta receptor, a relatively compact conformation of the ligand is often necessary. nih.gov The presence of additional aromatic moieties can also be beneficial for affinity at mu and kappa receptors, potentially interacting with phenylalanine residues within the receptor binding pocket. nih.gov
Antimicrobial Activity Investigations
Following a thorough review of existing research, no dedicated studies investigating the antimicrobial properties of this compound were identified.
There is no available data from scientific studies detailing the efficacy of this compound against any bacterial strains.
Similarly, no research has been published that evaluates the potential antifungal activity of this compound.
Anti-Inflammatory Properties
No preclinical studies or in vitro investigations detailing the anti-inflammatory properties of this compound could be located in the available scientific literature.
Neuroprotective Mechanisms in Preclinical Models
There is an absence of published research on the neuroprotective mechanisms of this compound in any preclinical models of neurological disease or injury.
Other Identified Receptor and Enzyme Interactions
While many aminotetralin derivatives are designed and studied for their effects on various receptors, specific data for this compound is limited.
The 2-aminotetralin scaffold is a well-known pharmacophore for serotonin (B10506) (5-HT) receptors. nih.govacs.org Compounds with this structure are often investigated as agonists or antagonists for various 5-HT receptor subtypes, including the 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.govacs.org However, specific binding affinity (Ki) or functional activity (EC50, Emax) data for the interaction of this compound with serotonin receptor subtypes are not detailed in the currently available literature. Further research would be necessary to characterize its specific profile at these and other receptors.
Alpha-1 Adrenergic Receptor Activation and Associated Cellular Pathways
The chemical class of 2-aminotetralins, to which this compound belongs, has been investigated for its effects on alpha-1 adrenergic receptors. Research indicates that substituted 2-aminotetralins can act as potent and selective direct-acting agonists at postjunctional alpha-1 receptors. nih.gov The activation of α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs) linked to the Gq heterotrimeric G protein, typically initiates a signaling cascade involving the activation of phospholipase C (PLC). wikipedia.orgwikipedia.org This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Subsequently, IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC), culminating in various cellular responses, most notably smooth muscle contraction. wikipedia.org
However, the specific substitution pattern of this compound, which is also known as 2-amino-6-hydroxytetralin, presents a point of contention regarding its potential efficacy as an alpha-1 agonist. Structure-activity relationship (SAR) studies within the 2-aminotetralin series have demonstrated that substitutions at the 6 and/or 7 positions of the aromatic ring are generally detrimental to agonist activity. nih.gov Conversely, optimal potency has been associated with substitutions at the 5 and 8 positions. nih.gov Given that the hydroxyl group in this compound is located at the 6-position, this suggests that it may not be a potent alpha-1 adrenergic agonist.
A summary of the structure-activity relationships for 2-aminotetralin derivatives at alpha-1 adrenergic receptors is provided in the table below.
| Substitution Position | Effect on Alpha-1 Agonist Potency | Reference |
|---|---|---|
| 5 and 8 positions | Optimum for agonist potency | nih.gov |
| 6 and/or 7 positions | Generally detrimental to activity | nih.gov |
| Nitrogen (Methyl, Ethyl, or Dimethyl) | Compatible with high agonist potency | nih.gov |
| Nitrogen (Larger groups) | Not compatible with high agonist potency | nih.gov |
P2X7 Receptor Antagonism
The P2X7 receptor is a ligand-gated ion channel that is activated by high concentrations of adenosine (B11128) triphosphate (ATP). frontiersin.orgnih.gov Its activation is implicated in various physiological and pathological processes, including inflammation and neurodegeneration. frontiersin.orgnih.gov Antagonism of the P2X7 receptor is therefore considered a potential therapeutic strategy for a range of disorders. nih.govnih.gov However, a review of the scientific literature did not yield any studies specifically investigating the interaction of this compound with the P2X7 receptor. Consequently, there is no available data to suggest that this compound acts as a P2X7 receptor antagonist.
Kinase Inhibition (e.g., c-Met)
The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), plays a crucial role in various cellular processes, and its dysregulation is implicated in cancer. nih.govwikipedia.orgnih.gov Small molecule inhibitors of c-Met kinase are being actively investigated as potential anti-cancer agents. nih.govwikipedia.orgnih.gov These inhibitors typically act by competing with ATP at the kinase's active site. nih.gov Despite the therapeutic interest in c-Met inhibitors, there is no published research to indicate that this compound possesses inhibitory activity against c-Met kinase.
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. wikipedia.org HDAC inhibitors are a class of compounds that interfere with this process, resulting in histone hyperacetylation and the modulation of gene expression. wikipedia.org They have shown therapeutic potential in the treatment of cancers and other diseases. wikipedia.orgmdpi.comnih.gov A thorough search of the available scientific literature revealed no studies that have evaluated this compound for any potential inhibitory effects on histone deacetylases. Therefore, there is no evidence to support its role as an HDAC inhibitor.
Computational Chemistry and Molecular Modeling Studies of 5 Amino 5,6,7,8 Tetrahydronaphthalen 2 Ol and Its Analogues
Ligand-Receptor Docking and Binding Mode Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in understanding the binding mode of 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol and its analogues within the active site of their target receptors.
Studies on analogous 5-substituted-2-aminotetralins (5-SATs) have provided valuable insights into their binding at serotonin (B10506) 5-HT1 receptor subtypes. nih.gov For instance, docking studies of these analogues into homology models of 5-HT1A, 5-HT1B, and 5-HT1D receptors have revealed key molecular determinants for binding and selectivity. nih.gov It is predicted that the aminotetralin core of these ligands, including this compound, establishes crucial interactions with conserved residues in the receptor binding pocket.
The primary amine of the aminotetralin moiety is often predicted to form a salt bridge with a conserved aspartate residue in transmembrane helix 3 (TM3), a common feature for aminergic GPCR ligands. nih.gov The hydroxyl group on the aromatic ring of this compound is likely to engage in hydrogen bonding with serine or threonine residues in transmembrane helix 5 (TM5). nih.gov
The binding orientation of analogues is also influenced by substitutions on the aminotetralin scaffold. For example, different C(5) substituents on 2-aminotetralins can lead to varied interactions with residues in the binding pocket, contributing to subtype selectivity among 5-HT1 receptors. nih.gov Molecular dynamics simulations following docking can further refine these binding poses and assess the stability of the ligand-receptor complex over time. nih.gov
Table 1: Predicted Interactions of Aminotetralin Analogues with Serotonin Receptor Subtypes
| Ligand Feature | Interacting Receptor Residue (Example) | Interaction Type | Predicted Receptor Subtype(s) |
|---|---|---|---|
| C(2) Amine | Aspartate (TM3) | Salt Bridge / Ionic Interaction | 5-HT1A, 5-HT1B, 5-HT1D |
| Aromatic Hydroxyl | Serine / Threonine (TM5) | Hydrogen Bond | 5-HT1A, 5-HT1B, 5-HT1D |
| C(5) Substituent | Tyrosine, Serine, Threonine (TM5) | Halogen Bonding, π-Hydroxyl | 5-HT1A, 5-HT1B, 5-HT1D |
Homology Modeling and Refinement of Receptor Structures for Ligand Design
The three-dimensional structures of many GPCRs, including several serotonin and dopamine (B1211576) receptor subtypes, have not been fully elucidated by experimental methods like X-ray crystallography or cryo-electron microscopy. In such cases, homology modeling is a powerful computational approach to generate a structural model of the target receptor based on the experimentally determined structure of a homologous protein.
For receptors targeted by this compound, such as dopamine D2 and D3 receptors and various 5-HT receptors, homology models have been constructed using templates like the β2-adrenergic receptor. researchgate.netnih.gov These models are crucial for performing docking studies and understanding the binding of ligands.
The process of homology modeling involves several steps, starting with template selection, followed by sequence alignment, model building, and finally, model refinement and validation. Refinement often involves molecular dynamics (MD) simulations to allow the receptor model to relax in a simulated physiological environment, such as a lipid bilayer, which can improve the accuracy of subsequent docking studies. researchgate.netnih.gov These refined models can then be used to predict the binding energies and affinities of ligands, which can show a good correlation with experimental data. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are valuable for predicting the activity of novel compounds and for understanding the physicochemical properties that are important for biological activity.
For a series of this compound analogues, a QSAR model could be developed by correlating their binding affinities or functional potencies at a specific receptor with a set of calculated molecular descriptors. These descriptors can be electronic, steric, hydrophobic, or topological in nature.
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. The process involves aligning the molecules and then placing them in a 3D grid. At each grid point, the steric and electrostatic interactions with a probe atom are calculated. These interaction energies are then used as independent variables in a partial least squares (PLS) regression analysis to build a predictive model. The results of a CoMFA study are often visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease biological activity.
Comparative Molecular Similarity Index Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model of the structure-activity relationship. Like CoMFA, CoMSIA results are visualized as contour maps that guide the design of new analogues with improved activity.
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential 3D arrangement of functional groups (the pharmacophore) in a molecule that are responsible for its biological activity. A pharmacophore model can be generated based on the structures of a set of active ligands or from the structure of the ligand-receptor complex.
For this compound and its active analogues, a pharmacophore model would typically include features such as an aromatic ring, a hydrogen bond acceptor (the hydroxyl group), and a positive ionizable feature (the amino group). This model can then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore, a process known as virtual screening. nih.govresearchgate.netresearchgate.net Virtual screening allows for the rapid and cost-effective identification of potential new lead compounds with a desired biological activity. nih.govresearchgate.netresearchgate.net
Table 2: Example of a Pharmacophore Model for a 2-Aminotetralin Ligand
| Pharmacophoric Feature | Corresponding Chemical Group |
|---|---|
| Aromatic Ring | Naphthalene (B1677914) Ring System |
| Hydrogen Bond Acceptor | Phenolic Hydroxyl Group |
| Positive Ionizable | Amino Group |
| Hydrophobic Center | Tetralin Scaffold |
Electronic Structure and Spectroscopic Property Predictions
Computational quantum chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure and predict various spectroscopic properties of this compound. These calculations can provide insights into the molecule's reactivity, stability, and its interaction with its biological target.
Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can help in understanding the charge transfer interactions within the molecule and with the receptor. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity.
Furthermore, these computational methods can predict spectroscopic properties like NMR chemical shifts and vibrational frequencies (IR and Raman spectra). nih.gov These predictions can be compared with experimental data to confirm the structure and conformation of the molecule. nih.gov For instance, the calculated vibrational frequencies can be used to assign the bands in the experimental IR spectrum, providing a detailed understanding of the molecule's vibrational modes. nih.gov
Conformational Analysis of the Tetrahydronaphthalene Ring System
The this compound molecule features a bicyclic structure where a benzene (B151609) ring is fused to a partially saturated six-membered ring. This aliphatic ring, analogous to cyclohexene, is not planar and adopts specific conformations to minimize steric and torsional strain. The most stable conformations are typically the "half-chair" or "twist-boat" forms.
Computational studies, often using DFT methods, can calculate the potential energy surface of the molecule to identify the most stable conformers. For the tetrahydronaphthalene core, the half-chair conformation is generally the global minimum. In this conformation, four of the carbon atoms in the saturated ring lie in a plane, while the other two are puckered above and below it.
The position of the amino group on the C5 carbon is crucial. It can occupy either a pseudo-axial or a pseudo-equatorial position. The relative stability of these two conformers is determined by steric interactions. Typically, the conformer with the bulky substituent in the pseudo-equatorial position is energetically favored to reduce 1,3-diaxial interactions. Theoretical calculations can precisely quantify this energy difference.
| Conformation | Substituent Position | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Half-Chair | Pseudo-Equatorial | 0.00 | Most stable, ground-state conformation. |
| Half-Chair | Pseudo-Axial | 1.5 - 3.0 | Higher energy due to steric strain. |
| Twist-Boat | N/A | 4.0 - 6.0 | Transition state or local minimum, significantly less stable. |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, which is activated by the electron-donating hydroxyl (-OH) and amino (-NH2) groups. The LUMO is typically a π* antibonding orbital distributed over the same aromatic system.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.comscirp.org A small energy gap suggests that the molecule is more reactive and can be easily excited, as it requires less energy to promote an electron from the HOMO to the LUMO. scirp.org This property is crucial for understanding potential charge transfer interactions within the molecule. scirp.org Computational DFT calculations provide accurate values for these orbital energies.
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -5.0 to -6.5 | Indicates electron-donating capability. |
| LUMO Energy | -1.0 to -2.0 | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 | Relates to chemical reactivity and kinetic stability. irjweb.com |
Prediction of Spectroscopic Signatures (NMR, UV-Vis)
Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, used in conjunction with DFT, are standard for this purpose. The predicted spectrum for this compound would show distinct signals corresponding to the aromatic protons, the aliphatic protons of the saturated ring, and the protons of the amino and hydroxyl groups. The chemical environments, influenced by electron-donating groups and ring conformation, determine the precise chemical shifts.
| Proton Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic (Ar-H) | 6.5 - 7.2 |
| Methine (C5-H) | 3.5 - 4.0 |
| Methylene (B1212753) (C6, C7, C8-H) | 1.5 - 3.0 |
| Amine (NH₂) | 3.0 - 5.0 (variable) |
| Hydroxyl (OH) | 8.0 - 10.0 (variable) |
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic (C-OH) | 150 - 155 |
| Aromatic (C-H & C-C) | 115 - 140 |
| Methine (C5-N) | 45 - 55 |
| Methylene (C6, C7, C8) | 20 - 35 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of a molecule can be simulated using Time-Dependent Density Functional Theory (TD-DFT). chemrxiv.org This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is dominated by the chromophore of the substituted benzene ring. The electronic transitions are primarily of the π → π* type. The presence of the hydroxyl and amino groups, which act as powerful auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted tetralin.
| Transition | Predicted λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) |
|---|---|---|---|
| S₀ → S₁ (π → π) | 280 - 300 | ~4.1 - 4.4 | ~0.1 - 0.3 |
| S₀ → S₂ (π → π) | 230 - 250 | ~5.0 - 5.4 | ~0.4 - 0.7 |
Advanced Spectroscopic and Analytical Characterization of 5 Amino 5,6,7,8 Tetrahydronaphthalen 2 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual protons and carbon atoms.
Proton (¹H) NMR Investigations
Proton NMR spectroscopy of 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol is expected to reveal a distinct set of signals corresponding to the aromatic and aliphatic protons. The chemical shifts (δ) are influenced by the electron-donating effects of the hydroxyl and amino groups, as well as the magnetic anisotropy of the aromatic ring.
The aromatic region would typically display signals for the three protons on the benzene (B151609) ring. The proton positioned between the hydroxyl and the fused aliphatic ring, and the other two protons, would likely exhibit complex splitting patterns due to spin-spin coupling. The aliphatic protons on the tetrahydronaphthalene ring system would present as a series of multiplets in the upfield region of the spectrum. The specific chemical shifts and coupling constants (J) are crucial for determining the precise substitution pattern and conformation of the saturated ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This is a predicted data table based on general principles and data from similar structures, as specific experimental data for this compound is not readily available in the cited literature.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 | 6.5 - 6.8 | d | 8.0 - 9.0 |
| H-3 | 6.4 - 6.7 | dd | 8.0 - 9.0, 2.0 - 3.0 |
| H-4 | 6.3 - 6.6 | d | 2.0 - 3.0 |
| H-5 (methine) | 3.0 - 3.4 | m | - |
| H-6 (methylene) | 1.7 - 2.1 | m | - |
| H-7 (methylene) | 1.6 - 2.0 | m | - |
| H-8 (methylene) | 2.5 - 2.9 | m | - |
| -NH₂ | 3.5 - 5.0 | br s | - |
| -OH | 8.0 - 9.5 | s | - |
Carbon (¹³C) NMR Investigations
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are significantly influenced by the hydroxyl substituent, with the carbon atom bearing the -OH group appearing at a characteristically downfield position.
The aliphatic carbons of the saturated ring will resonate at higher field strengths. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be employed to differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons, although the latter is not present in the parent compound.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This is a predicted data table based on general principles and data from similar structures, as specific experimental data for this compound is not readily available in the cited literature.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 115 - 120 |
| C-2 (bearing -OH) | 150 - 155 |
| C-3 | 110 - 115 |
| C-4 | 125 - 130 |
| C-4a (bridgehead) | 130 - 135 |
| C-5 (bearing -NH₂) | 50 - 55 |
| C-6 | 25 - 30 |
| C-7 | 20 - 25 |
| C-8 | 30 - 35 |
| C-8a (bridgehead) | 135 - 140 |
Advanced NMR Techniques for Structural Elucidation
For an unambiguous assignment of all proton and carbon signals, especially in complex derivatives, a suite of two-dimensional (2D) NMR experiments is essential.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, the correlations between the aliphatic protons on the saturated ring can be traced, helping to establish their sequence.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful technique for assigning carbon signals based on the previously assigned proton spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule, for example, by correlating the aliphatic protons to the aromatic carbons.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule and its derivatives.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. In positive ion mode, ESI typically produces a protonated molecule, [M+H]⁺, which allows for the direct determination of the molecular weight. The high-resolution mass spectrometry (HRMS) capability of modern instruments can provide the elemental composition of the molecule with high accuracy.
Fragmentation can be induced in the mass spectrometer to obtain structural information. The fragmentation of the protonated molecule of this compound would likely involve the loss of small neutral molecules such as ammonia (B1221849) (NH₃) or water (H₂O). Cleavage of the aliphatic ring is also a probable fragmentation pathway.
Table 3: Predicted ESI-MS Fragmentation for this compound (Note: This is a predicted data table based on general fragmentation rules for similar compounds.)
| m/z Value | Proposed Fragment | Description |
| 164.1075 | [M+H]⁺ | Protonated molecule |
| 147.0809 | [M+H - NH₃]⁺ | Loss of ammonia |
| 146.0942 | [M+H - H₂O]⁺ | Loss of water |
| 131.0704 | [M+H - NH₃ - H₂O]⁺ | Subsequent loss of water and ammonia |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. This hyphenated technique is ideal for analyzing complex mixtures of this compound and its derivatives, as well as for purification and quantification purposes.
A reversed-phase HPLC method would typically be employed, where the compounds are separated based on their polarity. The eluent from the HPLC column is then introduced directly into the mass spectrometer's ion source (e.g., ESI). This allows for the acquisition of mass spectra for each separated component, providing both retention time and mass information, which are highly specific for each compound. LC-MS is also instrumental in metabolic studies to identify and quantify metabolites of the parent compound in biological matrices. Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and sensitivity, particularly for quantitative analysis in complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a polar molecule such as this compound, which contains active hydrogen atoms in its amino (-NH₂) and hydroxyl (-OH) groups, direct analysis by GC is challenging due to its low volatility and potential for unfavorable interactions with the GC column. sigmaaldrich.comiu.edu Therefore, a crucial step in the GC-MS analysis of this compound is derivatization.
Derivatization chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior. sigmaaldrich.com Common methods for compounds with -NH₂ and -OH functionalities include silylation or acylation. iu.eduresearchgate.net Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replaces the active hydrogens with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comiu.edu
Once derivatized, the sample is injected into the gas chromatograph. The separation is typically performed on a non-polar or semi-polar capillary column (e.g., a 5% diphenyl / 95% dimethylpolysiloxane phase). The oven temperature is programmed to ramp up, allowing for the separation of the derivatized analyte from the solvent and any impurities.
The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated by their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. The mass spectrum of the derivatized this compound would show a molecular ion peak (M⁺) corresponding to the derivatized molecule's mass. The fragmentation pattern provides structural confirmation. Key fragments would arise from characteristic cleavages, such as the loss of the silyl (B83357) group or benzylic fission of the tetralin ring.
Table 1: Predicted GC-MS Method Parameters and Fragmentation Data for Derivatized this compound
| Parameter | Description |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Derivative | 5-(trimethylsilylamino)-2-(trimethylsilyloxy)-5,6,7,8-tetrahydronaphthalene |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane |
| Carrier Gas | Helium |
| Ionization Mode | Electron Impact (EI, 70 eV) |
| Predicted M⁺ (m/z) | 307 (di-TMS derivative) |
| Predicted Key Fragments | m/z 292 (M-15, loss of •CH₃) |
| m/z 218 (M-89, loss of •OSi(CH₃)₃) | |
| m/z 73 (•Si(CH₃)₃⁺) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is produced that corresponds to the vibrational modes of the molecule's bonds. The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure.
The presence of the hydroxyl (-OH) and primary amino (-NH₂) groups results in distinct, strong absorption bands in the higher frequency region of the spectrum. The O-H stretching vibration typically appears as a broad band due to hydrogen bonding, while the N-H stretching of the primary amine is characterized by a doublet (symmetric and asymmetric stretches). researchgate.net The aromatic and aliphatic C-H stretching vibrations are also clearly distinguishable. Vibrations corresponding to the carbon-carbon double bonds of the aromatic ring and the C-O and C-N single bonds provide further structural confirmation in the fingerprint region of the spectrum.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H | Stretching | 3200 - 3600 | Strong, Broad |
| Primary N-H | Asymmetric & Symmetric Stretching | 3300 - 3500 | Medium (Doublet) |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H (CH₂) | Stretching | 2850 - 2960 | Medium to Strong |
| N-H | Bending (Scissoring) | 1590 - 1650 | Medium to Strong |
| Aromatic C=C | Ring Stretching | 1500 - 1600 | Medium |
| Phenolic C-O | Stretching | 1200 - 1260 | Strong |
| Aliphatic C-N | Stretching | 1020 - 1250 | Medium to Weak |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice.
To perform this analysis, a high-quality single crystal of this compound, or more commonly its salt (e.g., hydrochloride) to improve crystal quality, is required. The crystal is mounted and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots. wikipedia.org The intensities and positions of these spots are measured and used to calculate an electron density map of the repeating unit cell of the crystal. nih.gov
From this map, a detailed molecular model can be built. For this compound, the analysis would confirm the connectivity of the atoms and reveal the conformation of the partially saturated tetralin ring. Furthermore, it would elucidate the intermolecular interactions that stabilize the crystal structure. Given the presence of both hydrogen bond donors (-OH and -NH₂) and an acceptor (-OH), it is expected that the crystal packing would be dominated by a robust network of hydrogen bonds, linking adjacent molecules into a stable three-dimensional lattice. researchgate.net
Table 3: Key Parameters Determined by Single-Crystal X-ray Diffraction
| Parameter | Information Provided |
| Crystal System & Space Group | Defines the symmetry of the crystal lattice (e.g., Monoclinic, P2₁/c). |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |
| Atomic Coordinates (x, y, z) | Provides the precise position of each non-hydrogen atom in the unit cell. |
| Bond Lengths (Å) | Determines the distances between bonded atoms. |
| Bond Angles (°) | Determines the angles between adjacent bonds. |
| Torsion Angles (°) | Defines the conformation of the molecule, particularly the saturated ring. |
| Intermolecular Interactions | Identifies and quantifies hydrogen bonds and other non-covalent packing forces. |
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is an indispensable technique in pharmaceutical analysis for both assessing the purity of a compound and determining the enantiomeric composition of a chiral substance. moravek.comnih.gov
Purity Assessment
For purity assessment, a reversed-phase HPLC (RP-HPLC) method is typically employed. researchgate.net This method separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., octadecylsilane, C18), and the mobile phase is a polar solvent mixture, usually consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.
In a typical analysis of this compound, the compound and any potential impurities are separated on a C18 column. Detection is commonly achieved using an ultraviolet (UV) detector set to a wavelength where the aromatic ring strongly absorbs. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Table 4: Typical RP-HPLC Conditions for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient mixture of aqueous phosphate (B84403) buffer (pH ~3) and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 40 °C nih.gov |
| Detection | UV at ~220 nm or ~275 nm |
| Injection Volume | 10 - 20 µL |
Enantiomeric Excess Determination
Since the amino group is attached to a stereocenter at the C5 position, this compound is a chiral molecule that exists as a pair of enantiomers ((R) and (S)). Chiral HPLC is the most common method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. americanpharmaceuticalreview.com
This separation is achieved using a chiral stationary phase (CSP). yakhak.org CSPs create a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times. For aminotetralin derivatives, several types of CSPs are effective, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or crown ethers. nih.govresearchgate.netcapes.gov.br A study on dihydroxy-2-aminotetralins demonstrated successful enantiomeric resolution on a Crownpack CR column, which utilizes a crown ether selector that complexes with the protonated primary amino group. capes.gov.br The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Table 5: Representative Chiral HPLC Conditions for Enantiomeric Separation
| Parameter | Condition |
| Column (CSP) | Chiralpak® (amylose/cellulose based), Crownpack® CR, or CYCLOBOND™ (cyclodextrin based) |
| Mobile Phase | Normal Phase: Hexane/Isopropanol/Diethylamine; Reversed Phase: Aqueous buffer/Methanol |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Detection | UV at ~220 nm |
| Analyte Form | Free base or salt (mobile phase pH is critical) |
Future Research Directions and Perspectives on 5 Amino 5,6,7,8 Tetrahydronaphthalen 2 Ol
Exploration of Novel Chemical Modifications and Scaffolds
The structural versatility of the aminotetralin core allows for extensive chemical modification to fine-tune its interaction with biological targets. Future research is focused on moving beyond simple substitutions to create more complex and targeted molecular architectures.
One promising direction is the creation of hybrid molecules where the aminotetralin scaffold is combined with other pharmacologically active fragments. For instance, novel compounds have been developed by merging the 2-aminotetralin structure with piperazine (B1678402) fragments to modulate activity at dopamine (B1211576) D2 and D3 receptors. acs.org Similarly, the development of tetralin-containing amino imidazoles has been explored for their potential as γ-secretase inhibitors, demonstrating the scaffold's utility in creating entirely new classes of therapeutic agents. researchgate.net
Expansion of Biological Target Repertoire for Aminotetralin Derivatives
While historically known for their potent activity at dopamine and serotonin (B10506) receptors, derivatives of the aminotetralin scaffold are being investigated for a progressively wider range of biological targets. ontosight.aiacs.orgnih.gov This expansion opens up new potential therapeutic applications far beyond central nervous system disorders.
Recent studies have successfully designed aminotetralin derivatives with high affinity for opioid receptors , identifying novel potent analgesic substances. acs.orgnih.gov This research provides a new structural framework for the development of pain management therapeutics.
In the field of infectious diseases, novel 2-aminotetralin derivatives have been synthesized and evaluated as antifungal agents . acs.orgnih.gov These compounds were designed to mimic the structure of existing antifungal leads and have shown significant potency, in some cases exceeding that of established drugs like fluconazole (B54011) against resistant strains of Candida albicans. acs.orgnih.gov Molecular docking studies suggest that these compounds act by inhibiting lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis. nih.gov
The aminotetralin scaffold is also being explored for applications in oncology and neurodegenerative diseases. For example, a series of tetralin amino imidazoles were developed as potent γ-secretase inhibitors , a target relevant to Alzheimer's disease. researchgate.net The expansion of the target repertoire highlights the remarkable versatility of the aminotetralin structure and underscores the potential for discovering new therapeutic uses for this established chemical class. f1000research.comnih.gov
| Target Class | Specific Target(s) | Potential Therapeutic Application |
| Monoamine Receptors | Dopamine (D₂, D₃, D₄), Serotonin (5-HT₁ₐ, 5-HT₇) | CNS Disorders, Glioblastoma |
| Opioid Receptors | µ-opioid receptor | Analgesia (Pain Management) |
| Fungal Enzymes | Lanosterol 14α-demethylase (CYP51) | Antifungal Infections |
| Other Enzymes | γ-secretase | Alzheimer's Disease |
Advancements in Asymmetric Synthetic Strategies
The biological activity of aminotetralin derivatives is often stereospecific, making the development of efficient asymmetric synthetic methods a critical research focus. Chiral amines are key structural motifs in a vast number of pharmaceuticals, and advancements in their synthesis have a direct impact on drug development. researchgate.netnih.gov Future research aims to create more efficient, scalable, and stereoselective routes to produce enantiomerically pure aminotetralins.
Transition-metal catalysis is at the forefront of these efforts. rsc.org Modern methods such as catalytic asymmetric hydrogenation (AH) of imines and enamines provide a direct and highly efficient route to chiral amines with excellent enantioselectivity. nih.gov The development of new chiral phosphorus ligands and phosphine-free metal catalysts continues to drive progress in this area. nih.gov Other emerging strategies catalyzed by transition metals include enantioselective Mannich additions, umpolung asymmetric alkylation of imine derivatives, and asymmetric C-N cross-coupling reactions. researchgate.netrsc.org
Novel methodologies are also being explored, such as an enantioselective sequential Michael addition/C-H olefination/Michael reaction, which has been used for the efficient synthesis of chiral 2-aminotetralins. researchgate.net Additionally, innovative intramolecular reactions, like a nucleophilic addition to an imine, have been successfully applied to the enantioselective synthesis of complex molecules like sertraline, which contains a tetralin core. acs.org These advanced synthetic strategies are crucial for providing access to a wider diversity of chiral aminotetralin building blocks, thereby expanding the chemical space available for drug discovery. nih.govnih.govfrontiersin.orgmdpi.com
Integration of Computational and Experimental Approaches in Rational Drug Design
The synergy between computational and experimental methods has become indispensable in modern drug discovery, and this is particularly true for the rational design of aminotetralin derivatives. openmedicinalchemistryjournal.comsysrevpharm.org This integrated approach accelerates the discovery process, reduces costs, and increases the likelihood of identifying promising lead compounds. researchgate.netspringernature.com
Computational (in silico) techniques are now routinely used at the initial stages of drug design. nih.govorientjchem.orgmdpi.com Methods such as molecular docking and molecular dynamics simulations allow researchers to predict how different aminotetralin analogs will bind to a target receptor at an atomic level. nih.govnih.gov This provides crucial insights into the specific molecular interactions that determine binding affinity and selectivity. For example, docking studies have been used to understand how novel aminotetralins interact with the active site of fungal CYP51. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. researchgate.netutmb.edu By building mathematical models that correlate the chemical structure of a series of compounds with their biological activity, researchers can predict the potency of new, unsynthesized derivatives. This helps prioritize which compounds should be synthesized and tested experimentally.
The process is iterative: computational models guide the design of new molecules, which are then synthesized and tested in the laboratory. sysrevpharm.org The experimental results are then used to refine and improve the computational models, leading to a cycle of continuous optimization. This integration allows for a more targeted and efficient exploration of the vast chemical space of aminotetralin derivatives, ultimately accelerating the development of new and improved therapeutic agents. nih.govopenmedicinalchemistryjournal.com
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol with high purity?
- Methodological Answer : The synthesis typically involves multi-step protection-deprotection strategies. For example, hydroxyl groups can be protected using tetrahydropyran (THP) under acidic conditions (e.g., pyridinium p-toluenesulfonate in dry dichloromethane), followed by reduction of esters to alcohols using lithium aluminum hydride (LAH) in tetrahydrofuran (THF). Critical steps include maintaining anhydrous conditions, precise temperature control (e.g., ice-salt baths), and post-reaction quenching with aqueous NaOH to isolate intermediates . Purification via column chromatography or recrystallization is essential to remove side products.
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Structural verification relies on spectroscopic techniques:
- NMR : Analyze aromatic protons (δ 6.5–7.5 ppm for naphthalene protons) and amine/ol protons (broad signals around δ 4–5 ppm).
- Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS or GC-MS) using the molecular formula (C₁₀H₁₃NO).
- X-ray Crystallography : Resolve stereochemistry if asymmetric centers are present .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Due to its potential toxicity (H301, H311, H331 hazard codes), use fume hoods, nitrile gloves, and lab coats. Store at ≤ -20°C in sealed, moisture-free containers to prevent degradation. Avoid exposure to oxidizers or strong acids, and dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing enantiopure this compound be addressed?
- Methodological Answer : Chiral resolution may involve:
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (S)-methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate) to control stereochemistry .
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-based systems) during key steps like hydroxylation or amination.
- HPLC with Chiral Columns : Separate enantiomers using columns like Chiralpak AD-H and validate purity via optical rotation .
Q. What strategies resolve contradictions in pharmacological data for this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity data (e.g., conflicting IC₅₀ values) may arise from:
- Impurity Profiles : Reassess compound purity via HPLC and quantify impurities (e.g., residual solvents, stereoisomers) .
- Assay Conditions : Standardize in vitro assays (e.g., buffer pH, cell lines) to minimize variability.
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., amino or hydroxyl groups) to isolate key pharmacophores .
Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?
- Methodological Answer : Scale-up requires:
- Continuous Flow Systems : Improve mixing and heat transfer for exothermic steps (e.g., LAH reductions) .
- Solvent Selection : Replace THF with safer alternatives like 2-MeTHF for better sustainability.
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .
Q. What advanced techniques elucidate the interaction of this compound with biological targets?
- Methodological Answer : Mechanistic studies may involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
